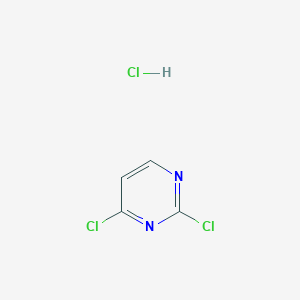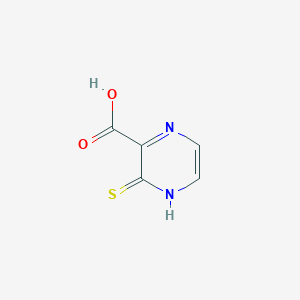
(1H-indol-2-yl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(1H-indol-2-yl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone” is a complex organic molecule that contains several functional groups and structural motifs, including an indole ring, a trifluoromethyl group, an oxadiazole ring, and a piperidine ring . These structural components are often found in biologically active molecules and could potentially confer various properties and activities to the compound .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains an indole ring, which is a fused ring system containing a benzene ring and a pyrrole ring . Attached to this is a piperidine ring, which is a six-membered ring containing one nitrogen atom . Also attached to the piperidine ring is an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom . Finally, there is a trifluoromethyl group attached to the oxadiazole ring .
Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. For example, the indole ring is aromatic and might undergo electrophilic aromatic substitution . The piperidine ring might undergo reactions at the nitrogen atom, such as alkylation . The oxadiazole ring might undergo nucleophilic substitution at the carbon atom adjacent to the oxygen atom . The trifluoromethyl group is generally quite stable but might be transformed under certain conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structural features. For example, the presence of the indole, oxadiazole, and piperidine rings would likely make the compound relatively rigid . The trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility . The nitrogen atoms in the indole, oxadiazole, and piperidine rings might be able to form hydrogen bonds .
Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives have shown promising antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . The presence of the indole nucleus in this compound could potentially contribute to its antiviral properties.
Anti-inflammatory Activity
Indole derivatives have also been found to possess anti-inflammatory properties . This suggests that the compound could potentially be used in the development of new anti-inflammatory drugs.
Anticancer Activity
The indole nucleus has been found in many important synthetic drug molecules used in cancer treatment . Therefore, this compound could potentially be explored for its anticancer properties.
Anti-HIV Activity
Indole derivatives have shown potential as anti-HIV agents . The indole component of this compound could contribute to its potential anti-HIV properties.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . This suggests that the compound could potentially be used in the development of new antioxidant drugs.
Antimicrobial Activity
Both indole and benzimidazole derivatives have shown significant antimicrobial activity . This compound, which contains both an indole nucleus and a benzimidazole moiety, could potentially be used in the development of new antimicrobial agents.
Antitubercular Activity
Indole derivatives have been found to possess antitubercular properties . This suggests that the compound could potentially be used in the development of new antitubercular drugs.
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic properties . This suggests that the compound could potentially be used in the development of new antidiabetic drugs.
Orientations Futures
Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it might be interesting to explore its potential biological activity, given the biological activity of many compounds with similar structural motifs . It could also be worthwhile to investigate its physical and chemical properties in more detail .
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that this compound could affect multiple biochemical pathways.
Result of Action
Given the diverse biological activities associated with indole derivatives , it’s likely that this compound could have a wide range of molecular and cellular effects.
Propriétés
IUPAC Name |
1H-indol-2-yl-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O2/c18-17(19,20)16-23-22-14(26-16)11-5-3-7-24(9-11)15(25)13-8-10-4-1-2-6-12(10)21-13/h1-2,4,6,8,11,21H,3,5,7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFGIKKPYQQVGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3N2)C4=NN=C(O4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-indol-2-yl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2380571.png)
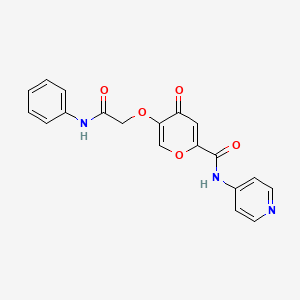

![N-[[4-(Dimethylamino)pyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2380577.png)
![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(4-fluorophenyl)oxalamide](/img/structure/B2380578.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2380579.png)
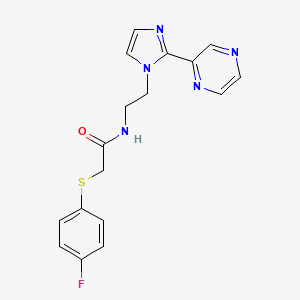
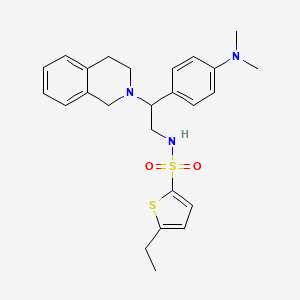

![N-(4-ethylbenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2380587.png)

![3-Ethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-thiazole-4-carboxylic acid](/img/structure/B2380590.png)
